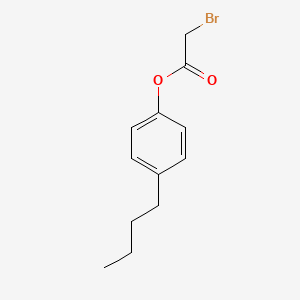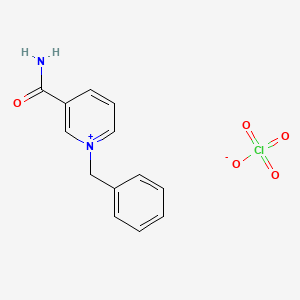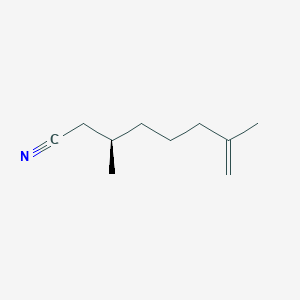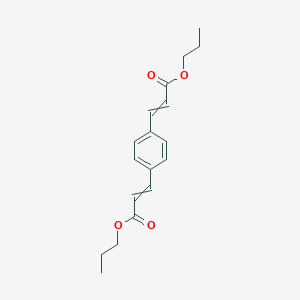
Dipropyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two prop-2-enoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which then participate in further chemical reactions. The phenylene group provides stability and rigidity to the molecule, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(1,4-phenylene)di(prop-2-enoic acid): The parent acid of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate).
Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enal): A related compound with aldehyde groups instead of ester groups.
Propiedades
Número CAS |
64020-11-7 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
propyl 3-[4-(3-oxo-3-propoxyprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H22O4/c1-3-13-21-17(19)11-9-15-5-7-16(8-6-15)10-12-18(20)22-14-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
ICJKMFOPMIKYDE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


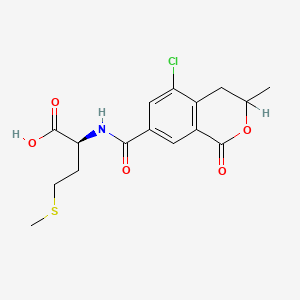
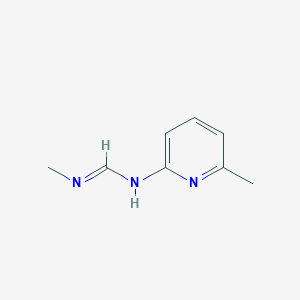
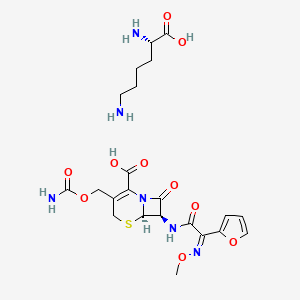
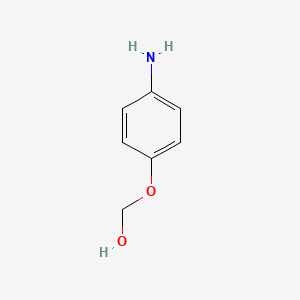
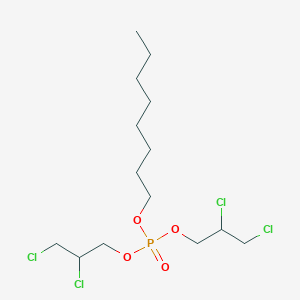
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
